2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
Description
This compound features a multifunctional structure:
- Acetamide core: Linked to a 4-chlorophenyl group.
- Ethyl chain: Branched into two moieties: A 4-(dimethylamino)phenyl group. A piperazine ring substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClFN4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPYXJHJIUJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is , and it features a piperazine ring, which is often associated with various therapeutic effects. The presence of the 4-chlorophenyl and 4-fluorophenyl groups suggests potential interactions with biological targets, particularly in the central nervous system.
Research indicates that compounds similar to This compound may act as inhibitors of specific enzymes or receptors. For instance, studies on related compounds have shown that they can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and cellular signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects.
Pharmacological Effects
- Antidepressant Activity : Some derivatives of this compound have been studied for their antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, suggesting potential use in treating mood disorders.
- Antipsychotic Effects : The compound may also exhibit antipsychotic properties through its action on dopamine receptors, similar to other piperazine derivatives used in clinical settings.
- Anti-inflammatory Properties : Inhibition of PLA2 has been linked to anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .
Study 1: Antidepressant Activity
A study investigating the antidepressant potential of related compounds found that they significantly reduced depressive-like behaviors in animal models. The mechanism was attributed to enhanced serotonergic activity and modulation of dopaminergic pathways.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that compounds with structural similarities inhibited PLA2 activity, leading to decreased levels of inflammatory mediators. This suggests that This compound could be effective in managing inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antidepressant Effects
Research indicates that this compound may exhibit antidepressant-like effects. It has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Antipsychotic Potential
The presence of the piperazine ring suggests potential antipsychotic activity. Compounds with similar structures have shown efficacy in treating schizophrenia and other psychotic disorders by acting as antagonists at dopamine receptors.
Neuroprotective Properties
Initial studies suggest that this compound could have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.
Case Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds structurally similar to 2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide exhibited significant antidepressant-like behavior in rodent models. The study highlighted changes in locomotor activity and forced swim tests as indicators of reduced depressive symptoms.
Case Study 2: Neuroprotective Effects
Research published in Journal of Neurochemistry investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal death. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms, supporting their potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares the target compound with structurally related analogs from the evidence:
Physicochemical Properties
Pharmacological Activity
- Receptor Selectivity: Piperazine derivatives often target dopamine D3 or serotonin (5-HT1A/2A) receptors. The 4-fluorophenyl group in the target compound may enhance D3 selectivity over D2 compared to 4-chlorophenyl analogs .
Anticonvulsant Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
